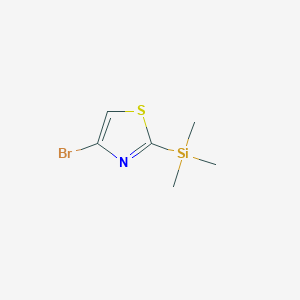

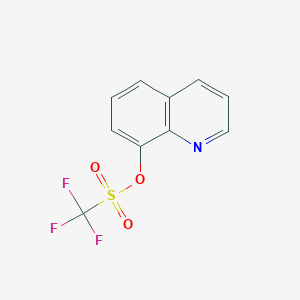

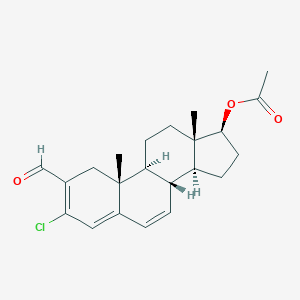

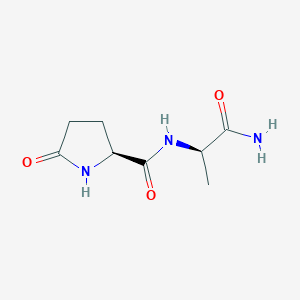

![molecular formula C19H17ClN4O2S B028717 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester CAS No. 100827-83-6](/img/structure/B28717.png)

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that have been extensively analyzed for their structural and functional properties. The focus has been primarily on understanding its spectroscopic characteristics through techniques such as FT-IR and FT-Raman spectroscopy, alongside quantum mechanical methods to predict vibrational spectra and molecular geometry. This compound's significance lies in its complex structure and potential biological activity, inferred through various theoretical and experimental analyses.

Synthesis Analysis

The synthesis of derivatives similar to this compound often involves multi-step chemical reactions, aiming to evaluate their biological activity or spectroscopic properties. For instance, structural optimizations have been conducted to enhance the affinity for certain biological receptors while reducing affinity for others, indicating a meticulous synthetic approach to alter its functional properties (Kawakami et al., 1996).

Molecular Structure Analysis

The molecular structure has been explored through vibrational spectroscopy and quantum mechanical studies, revealing insights into the optimized molecular geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP). These studies provide a foundation for understanding the electronic properties and reactivity of the molecule (Kuruvilla et al., 2018).

Chemical Reactions and Properties

Research into this compound's chemical reactions focuses on its selectivity and reactivity, often evaluated through methods like Fukui function calculations. Such studies aim to understand the molecule's behavior in various chemical environments and its potential as a biological agent. Thermodynamic properties have also been explored, providing insights into its stability and reactivity under different temperatures.

Physical Properties Analysis

Although specific details on the physical properties of this exact compound are scarce, studies on related molecules emphasize the importance of understanding these aspects. Physical properties, including solubility, melting point, and crystal structure, play a crucial role in determining the compound's applicability in different domains.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with other molecules, are critical for assessing the compound's utility in pharmaceutical applications or as a chemical intermediary. Techniques such as mass spectrometry and liquid chromatography have been employed to elucidate these properties, offering a glimpse into the compound's potential applications and interactions (Celma, 1994).

Applications De Recherche Scientifique

Synthetic Methodologies

- Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo(1,5)diazepines : Research has focused on the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines and various electrophilic reagents. These compounds have been explored for their potential applications in medicinal chemistry, highlighting the versatility of the synthetic routes for constructing complex heterocyclic systems (Ibrahim, 2011).

Biological Activities

Antibacterial Activity of 1,2,4-Triazole Hybrids : The antibacterial properties of 1,2,4-triazole hybrids against Staphylococcus aureus have been reviewed, emphasizing the compound's potential as a basis for developing new antibacterial agents. The review highlights the significance of 1,2,4-triazole and its derivatives as bioisosteres of amides, esters, and carboxylic acids, suggesting a broad spectrum of antibacterial activity against clinically significant organisms, including drug-resistant strains (Li & Zhang, 2021).

Pharmacological Actions of Triazolobenzodiazepines : A study on alprazolam, a triazolobenzodiazepine, reviews its pharmacodynamic properties and efficacy in treating anxiety and depression, indicating the therapeutic relevance of the triazole and diazepine chemical moieties. This suggests the potential pharmacological significance of compounds containing these groups (Dawson, Jue, & Brogden, 1984).

Environmental Impact and Safety

- Environmental Behavior of Parabens : The review on parabens, which share functional group similarities (esters) with the target compound, discusses their occurrence, fate, and behavior in aquatic environments. It provides insight into the biodegradation potential and environmental persistence of ester-containing compounds, relevant for understanding the environmental aspects of similar chemical structures (Haman et al., 2015).

Propriétés

IUPAC Name |

methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-11-22-23-16-10-21-18(13-5-3-4-6-15(13)20)14-9-12(7-8-17(25)26-2)27-19(14)24(11)16/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSABTYQNDUFGOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)OC)C(=NC2)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546345 |

Source

|

| Record name | Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester | |

CAS RN |

100827-83-6 |

Source

|

| Record name | Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

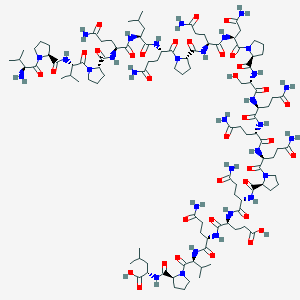

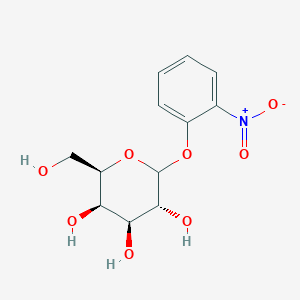

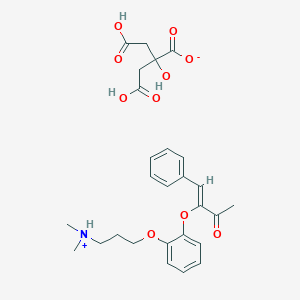

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)